5-Bromo-N-cyclopentylpicolinamide
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Overview
Description
5-Bromo-N-cyclopentylpicolinamide is a chemical compound with the molecular formula C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g/mol . It is a derivative of picolinamide, where the pyridine ring is substituted with a bromine atom at the 5-position and a cyclopentyl group at the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopentylpicolinamide typically involves the following steps:
Bromination of Picolinamide: The starting material, picolinamide, undergoes bromination at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Cyclopentylation: The brominated picolinamide is then reacted with cyclopentylamine under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopentylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the cyclopentyl group or the amide moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boron reagent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boron reagents (e.g., phenylboronic acid) are used under conditions such as reflux in tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-N-cyclopentylpicolinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopentylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-propylpicolinamide: Similar structure with a propyl group instead of a cyclopentyl group.
5-Bromo-N-methylpicolinamide: Similar structure with a methyl group instead of a cyclopentyl group.
5-Bromo-N-phenylpicolinamide: Similar structure with a phenyl group instead of a cyclopentyl group.
Uniqueness
5-Bromo-N-cyclopentylpicolinamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-N-cyclopentylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-8-5-6-10(13-7-8)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXHAPJVZJWCAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650070 |
Source
|
Record name | 5-Bromo-N-cyclopentylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845305-91-1 |
Source
|
Record name | 5-Bromo-N-cyclopentylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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